molecular formula C12H14BrN B8205842 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine

7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine

Cat. No.: B8205842
M. Wt: 252.15 g/mol
InChI Key: MGOBNRYFVLCUKO-UHFFFAOYSA-N
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Description

7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine is an organic compound with the molecular formula C12H14BrN and a molecular weight of 252.15 g/mol . This compound is part of the indene family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-cyclopropyl-2,3-dihydro-1H-inden-4-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 7-position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

7-bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-11-6-10(7-4-5-7)12(14)9-3-1-2-8(9)11/h6-7H,1-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOBNRYFVLCUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=C2C1)N)C3CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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